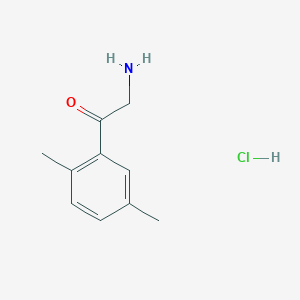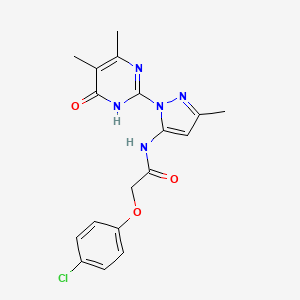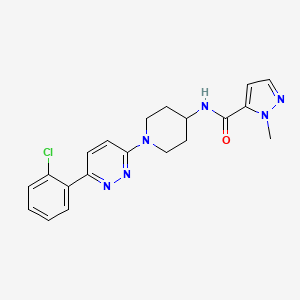
4-Ethyl-3-ethynylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-ethynylbenzoic acid is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 4-Ethyl-3-ethynylbenzoic acid is 1S/C11H10O2/c1-3-8-5-6-10 (11 (12)13)7-9 (8)4-2/h2,5-7H,3H2,1H3, (H,12,13) . This indicates the presence of an ethynyl group (-C≡CH) and an ethyl group (-C2H5) attached to a benzoic acid core.Physical And Chemical Properties Analysis
4-Ethyl-3-ethynylbenzoic acid is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Application 1: Antibiotic Potentiator
- Summary of Application: The compound has been evaluated for its efflux pump inhibitory (EPI) activity against drug-resistant Escherichia coli .
- Methods of Application: The half-maximal inhibitory concentration, modulation assays, and time-kill studies were used to evaluate the EPI activity . Dye accumulation/efflux and MALDI-TOF studies were also conducted .
- Results: The compound showed limited antibacterial activity but could potentiate the activity of antibiotics for drug-resistant E. coli . It significantly increased dye accumulation and reduced dye efflux .
Application 2: Synthesis of Glutamic Acid-Based Dendritic Helical Poly (Phenylacetylene)s
- Summary of Application: The compound can be used in the synthesis of N - (4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester, a precursor for synthesizing glutamic acid-based dendritic helical poly (phenylacetylene)s .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results: The compound successfully served as a precursor for synthesizing glutamic acid-based dendritic helical poly (phenylacetylene)s .
Application 3: Functionalization of Graphite
- Summary of Application: The compound has been used to functionalize the edge of “pristine” graphite in the presence of polyphosphoric acid/phosphorus pentoxide .
- Methods of Application: The specific methods of functionalization are not detailed in the source .
- Results: The compound successfully functionalized the edge of graphite .
Application 4: Synthesis of Ethyl 4-Vinyl-α-Cyano-β-Phenylcinnamate
- Summary of Application: The compound has been used in the synthesis of ethyl 4-vinyl-α-cyano-β-phenylcinnamate .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results: The compound successfully served as a precursor for synthesizing ethyl 4-vinyl-α-cyano-β-phenylcinnamate .
Application 5: Preparation of Zinc Porphyrins
- Summary of Application: The compound can be used to prepare zinc porphyrins attached to various cyclic aromatic hydrocarbon substituents, which can act as potential photo-sensitizers for dye-sensitized solar cells (DSSCs) .
- Methods of Application: The specific methods of preparation are not detailed in the source .
- Results: The compound successfully served as a precursor for preparing zinc porphyrins .
Application 6: Functionalization of Graphite
- Summary of Application: The compound has been used to functionalize the edge of “pristine” graphite in the presence of polyphosphoric acid/phosphorus pentoxide .
- Methods of Application: The specific methods of functionalization are not detailed in the source .
- Results: The compound successfully functionalized the edge of graphite .
Safety And Hazards
properties
IUPAC Name |
4-ethyl-3-ethynylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h2,5-7H,3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXUKOIMQDZULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-ethynylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2947034.png)



![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)

![2-{4-[(ethylsulfonyl)amino]phenoxy}-N-(2-methoxyethyl)nicotinamide](/img/structure/B2947042.png)



![4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947047.png)